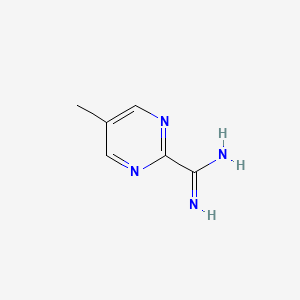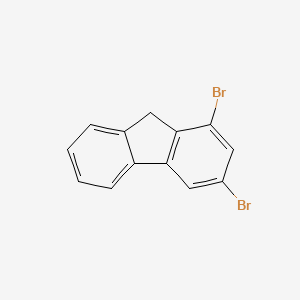![molecular formula C16H16O4 B15227417 3',4',5'-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15227417.png)
3',4',5'-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound characterized by the presence of three methoxy groups attached to a biphenyl structure with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Formation of Biphenyl Structure: This is achieved through a Suzuki-Miyaura coupling reaction, where 3,4,5-trimethoxybenzaldehyde is coupled with a suitable arylboronic acid in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (80-100°C) using solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The raw materials are sourced in bulk, and the reaction conditions are carefully controlled to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups and aldehyde functionality allow it to form hydrogen bonds and other interactions with biological molecules, leading to inhibition or modulation of their activity. For example, it can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the biphenyl structure.
3,4,5-Trimethoxyphenethylamine: Contains the trimethoxyphenyl group with an ethylamine side chain.
3,4,5-Trimethoxystilbene: Features a stilbene structure with trimethoxy groups.
Uniqueness
3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to its biphenyl structure combined with the trimethoxyphenyl group and an aldehyde functionality. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research applications .
Propiedades
Fórmula molecular |
C16H16O4 |
|---|---|
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
4-(3,4,5-trimethoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C16H16O4/c1-18-14-8-13(9-15(19-2)16(14)20-3)12-6-4-11(10-17)5-7-12/h4-10H,1-3H3 |
Clave InChI |
QUBHSCPLNONZMT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B15227339.png)








![5-[[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B15227423.png)
![6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B15227429.png)
![2-(5,6-Dimethyl-4-oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B15227431.png)


